molecular formula C21H14O7 B1265181 Phellifuropyranone A

Phellifuropyranone A

Cat. No.: B1265181
M. Wt: 378.3 g/mol
InChI Key: LYKVAAQTDREPSC-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phellifuropyranone A is a novel furopyranone compound that was first isolated from the fruit bodies of the wild medicinal mushroom Phellinus linteus . This compound is of significant interest in biochemical research due to its demonstrated biological activity. Studies have shown that this compound exhibits antiproliferative effects against specific cancer cell lines in vitro, including mouse melanoma cells and human lung cancer cells . It is classified as a phenylpropanoid, a class of compounds known for their diverse bioactivities within P. linteus . The chemical structure of this compound has been determined using various spectroscopic methods, such as NMR . As a highly oxygenated and unsaturated metabolite, it represents a valuable chemical scaffold for pharmacological and mechanistic studies in a research setting . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H14O7

Molecular Weight

378.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]furo[3,2-c]pyran-4-one

InChI

InChI=1S/C21H14O7/c22-15-5-2-11(7-17(15)24)1-4-13-9-20-14(21(26)27-13)10-19(28-20)12-3-6-16(23)18(25)8-12/h1-10,22-25H/b4-1+

InChI Key

LYKVAAQTDREPSC-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC3=C(C=C(O3)C4=CC(=C(C=C4)O)O)C(=O)O2)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC3=C(C=C(O3)C4=CC(=C(C=C4)O)O)C(=O)O2)O)O

Synonyms

phellifuropyranone A

Origin of Product

United States

Scientific Research Applications

Antiproliferative Activity

Phellifuropyranone A has demonstrated notable antiproliferative effects against various cancer cell lines. Research indicates that it exhibits significant cytotoxicity against mouse melanoma cells and human lung cancer cells in vitro. The specific mechanisms underlying these effects are still under investigation, but they suggest a potential for use in cancer treatment .

Table 1: Antiproliferative Effects of this compound

Compound Target Cells Biological Effects Reference
This compoundMouse melanoma cellsAntiproliferative activity
This compoundHuman lung cancer cellsAntiproliferative activity
Meshimakobnol A and BMouse melanoma and human lung cancer cellsAntiproliferative activity

Immunomodulatory Effects

In addition to its anticancer properties, this compound may also possess immunomodulatory effects. Compounds derived from Phellinus linteus have been shown to enhance immune response through the stimulation of macrophages and increased production of nitric oxide (NO), which is crucial for tumoricidal activity . The polysaccharide-protein complex extracted from P. linteus has been linked to these immunomodulatory effects, suggesting that this compound could play a role in enhancing the body's natural defenses against tumors .

Mechanistic Insights

While the precise molecular mechanisms of action for this compound are not fully elucidated, studies indicate that it may induce cell cycle arrest and apoptosis in cancer cells. For instance, research has shown that related compounds can inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK and NF-κB pathways . Further investigation into these mechanisms is necessary to fully understand how this compound exerts its effects.

Case Studies and Clinical Relevance

Several studies highlight the potential clinical relevance of this compound:

  • In Vivo Studies : Animal models have demonstrated that extracts from P. linteus, including those containing this compound, can inhibit tumor growth and metastasis in melanoma models .
  • Combination Therapies : Preliminary findings suggest that combining this compound with other therapeutic agents may enhance its efficacy against resistant cancer types, paving the way for future combination therapies .
  • Safety Profile : The safety of using P. linteus extracts, including this compound, has been supported by traditional medicine practices in Asia, where it has been used for centuries without significant adverse effects reported .

Comparison with Similar Compounds

Key Comparisons:

Structural Complexity: this compound shares a furopyranone core with Inoscavin E but lacks the styrylpyrone moiety present in the latter . Unlike phelligridins, which feature a benzopyran-dione system, this compound has a simpler furopyranone skeleton .

Bioactivity Profile: While both this compound and hispidin exhibit anticancer effects, hispidin’s mechanism involves ERK pathway inhibition in pancreatic cancer stem cells, whereas this compound’s exact targets remain understudied . Phelligridins demonstrate broader cytotoxicity (e.g., HeLa, MCF-7) with lower IC50 values compared to this compound, suggesting superior potency .

Source Specificity: this compound is exclusive to Phellinus linteus, whereas Inoscavin E and hispolon are found in multiple Inonotus and Phellinus species, highlighting interspecies metabolic diversity .

Preparation Methods

Table 1: Optimization of Reaction Conditions for Furo[3,2-c]pyran-4-one Synthesis

Entry Solvent Conditions Time (h) Yield (%)
1 Dry acetone Reflux 36 80
2 Dichloromethane PTC, RT 3 75
3 Acetonitrile Reflux 3 97

Acetonitrile under reflux emerged as the optimal condition, achieving 97% yield due to enhanced solubility and reaction kinetics. For this compound, substituting DHAA with a methoxy-functionalized analog could replicate its signature substitution pattern.

Mechanistic Insights into Furopyranone Formation

The synthesis of furopyranones typically follows a nucleophilic addition-cyclization pathway. In the case of α-bromoketones reacting with DHAA chalcones:

  • Nucleophilic Attack : The enolate of DHAA attacks the α-carbon of the bromoketone, displacing bromide.
  • Ether Intermediate Formation : A transient ether intermediate undergoes intramolecular cyclization.
  • Aromatization : Elimination of water yields the conjugated furopyranone system.

This mechanism aligns with the proposed biosynthesis of this compound in Phellinus fungi, where oxidative coupling of polyketide-derived intermediates likely generates the furopyranone moiety.

Natural Product Isolation and Purification

While synthetic routes dominate modern research, traditional isolation methods remain relevant for obtaining this compound from natural sources:

  • Extraction : Fruit bodies of Phellinus linteus are macerated in ethanol or methanol to solubilize furopyranones.
  • Fractionation : Liquid-liquid partitioning (e.g., ethyl acetate/water) separates nonpolar constituents.
  • Chromatography : Silica gel or Sephadex LH-20 columns resolve furopyranone-rich fractions.
  • Crystallization : Final purification via recrystallization from acetonitrile or methanol yields pure this compound.

However, natural extraction faces challenges such as low yield (typically <0.1% w/w) and batch variability, prompting preference for synthetic approaches.

Comparative Analysis of Synthetic vs. Natural Routes

Parameter Synthetic Route Natural Isolation
Yield 70–97% <0.1%
Purity >95% (HPLC) 90–95% (requires multiple steps)
Scalability Kilogram-scale feasible Limited by biomass availability
Functionalization Flexible substituent modulation Restricted to natural analogs

Synthetic methods offer superior control over substituents, critical for structure-activity relationship (SAR) studies. For instance, methoxy groups at C-4 or C-5—key features of this compound—can be introduced via methoxy-substituted benzaldehydes in chalcone precursors.

Q & A

Q. How to present conflicting spectroscopic data for this compound in a manuscript?

  • Answer :
  • Transparent Reporting : Clearly tabulate discrepancies (e.g., δC shifts >0.5 ppm) and propose hypotheses (e.g., solvent effects, tautomerism) .
  • Supplementary Files : Include raw NMR FID files and annotated spectra in supporting information .
  • Peer Review : Invite third-party validation via collaborative networks or public data peer review platforms .

Q. Q. What ethical considerations apply when sourcing Phellinus linteus for this compound research?

  • Answer :
  • Sustainable Sourcing : Adhere to Nagoya Protocol guidelines for accessing genetic resources .
  • Ethical Collaboration : Acknowledge traditional knowledge providers in regions where P. linteus is used medicinally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phellifuropyranone A
Reactant of Route 2
Phellifuropyranone A

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